Avoid solvent artifacts and off-target cytokine noise. Loxoribine (CAS 121288-39-9) is a selective, water-soluble TLR7 agonist that resolves common immunology assay pain points. • Strict TLR7 selectivity-no TLR8-driven TNF-α or IL-12 induction. • High aqueous solubility eliminates DMSO/lipid carrier needs. • Low cytotoxicity at millimolar levels enables reliable ISG transcriptomics. Ideal for vaccine adjuvant R&D and innate immunity studies.
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog and a highly selective, orally bioavailable Toll-like receptor 7 (TLR7) agonist. It is widely procured as a reference immunostimulant, antiviral research tool, and vaccine adjuvant precursor. Unlike imidazoquinoline-based TLR agonists, Loxoribine leverages a purine-like scaffold that mimics natural single-stranded RNA degradation products, driving MyD88-dependent signaling and robust interferon-alpha (IFN-α) production [1]. Its primary procurement value lies in its strict TLR7 selectivity, favorable aqueous solubility profile, and low high-dose cytotoxicity, making it a critical tool for isolating endosomal receptor pathways in immunology and formulation science without the handling drawbacks of traditional imidazoquinolines [2].
Substituting Loxoribine with more common imidazoquinoline TLR7 agonists, such as Imiquimod or Resiquimod, frequently compromises assay integrity and formulation simplicity. Imiquimod is notoriously insoluble in aqueous media, necessitating complex lipid carriers, cyclodextrins, or high concentrations of DMSO that can introduce vehicle toxicity and confound cellular assays [1]. Furthermore, dual agonists like Resiquimod (R848) activate both TLR7 and TLR8, triggering broad pro-inflammatory cytokine storms (e.g., TNF-α and IL-12 from monocytes) that mask TLR7-specific plasmacytoid dendritic cell (pDC) responses[2]. Procuring the exact 7-allyl-8-oxoguanosine structure of Loxoribine ensures strict TLR7 isolation and reliable aqueous processability without off-target receptor noise or solvent-induced artifacts.
Dual TLR7/8 agonists (e.g., resiquimod) may introduce TLR8-mediated signals and shift cytokine readouts.
Loxoribine bypasses membrane signal transduction and provides T‑helper‑like signaling, which membrane‑dependent TLR7 agonists may not replicate.
Reported potency rank may differ substantially from high‑potency TLR7 agonists, requiring dose‑response recalibration.
While many small-molecule immune modifiers are marketed as TLR7 agonists, their actual receptor specificity varies significantly. Loxoribine exclusively activates TLR7, whereas the widely used imidazoquinoline Resiquimod (R848) activates both TLR7 and TLR8 [1]. This dual activation by R848 triggers TLR8-mediated pro-inflammatory cytokine release (such as TNF-α) from monocytes, which can obscure the specific IFN-α response generated by TLR7 activation in plasmacytoid dendritic cells [2].
| Evidence Dimension | Receptor Specificity |
| Target Compound Data | Loxoribine: Strictly TLR7 specific |
| Comparator Or Baseline | Resiquimod (R848): Dual TLR7 and TLR8 agonist |
| Quantified Difference | Absolute elimination of TLR8-mediated off-target signaling |
| Conditions | Receptor-transfected HEK293 cells and human PBMC cytokine profiling |
Procuring Loxoribine is essential for researchers who must isolate pDC-driven IFN-α responses without confounding TLR8-mediated monocyte activation.
A major procurement hurdle for TLR7 agonists is their processability in aqueous media. The industry-standard Imiquimod (R837) is practically insoluble in water, requiring acidic conditions, cyclodextrins, or high concentrations of DMSO to achieve working solutions [1]. In contrast, Loxoribine is soluble in water up to 10 mg/mL (approximately 29.5 mM) . This allows for direct integration into physiological buffers without the need for harsh excipients.
| Evidence Dimension | Aqueous Solubility Limit |
| Target Compound Data | Loxoribine: ~10 mg/mL (29.5 mM) in water |
| Comparator Or Baseline | Imiquimod: Insoluble in water (<0.1 mg/mL without excipients) |
| Quantified Difference | >100-fold increase in direct aqueous solubility |
| Conditions | Standard laboratory formulation conditions (ambient temperature, neutral pH) |
Enables straightforward formulation in physiological buffers, eliminating vehicle-induced cytotoxicity artifacts in sensitive primary cell cultures.
In high-dose mechanistic studies, the intrinsic cytotoxicity of the agonist can confound results. In RAW264.7 macrophage models used for murine norovirus (MNV) research, the TLR7 agonists Gardiquimod and GS-9620 induced significant cell death (>50%) at 50 μM. Loxoribine, however, maintained high cell viability and allowed for robust innate immune gene expression profiling (upregulation of 74/76 targeted ISGs) even at concentrations up to 1 mM[1].
| Evidence Dimension | Cell Viability at High Concentration |
| Target Compound Data | Loxoribine: High viability at 1 mM |
| Comparator Or Baseline | Gardiquimod / GS-9620: >50% cell death at 50 μM |
| Quantified Difference | 20-fold higher tolerated concentration window for transcriptomic studies |
| Conditions | RAW264.7 cells treated for 12-48 hours |
Allows researchers to conduct high-dose mechanistic studies on innate immune gene upregulation without the compound itself causing acute cell death.
Loxoribine offers unique formulation flexibility not seen in rigid imidazoquinolines. While Loxoribine alone is strictly selective for TLR7, co-incubation with thymidine homopolymer oligodeoxynucleotides (ODNs) redirects its stimulatory effect away from TLR7 and entirely toward TLR8 [1]. This shifts the resulting cytokine profile from IFN-α secretion (by pDCs) to IL-12, TNF-α, and IFN-γ secretion (by monocytes and NK cells).
| Evidence Dimension | Receptor Target Shift |
| Target Compound Data | Loxoribine + Thymidine ODN: TLR8 activation |
| Comparator Or Baseline | Loxoribine alone: TLR7 activation |
| Quantified Difference | Complete shift in receptor specificity and downstream cytokine profile based on co-formulant |
| Conditions | TLR-transfected HEK cells and human PBMC assays |
Provides adjuvant developers with a unique, tunable procurement platform where a single small molecule can target different receptors based on the co-formulated oligonucleotide.
Due to its strict selectivity over TLR8, Loxoribine is the optimal choice for mechanistic assays aiming to isolate MyD88-dependent, TLR7-specific signaling in plasmacytoid dendritic cells. It prevents the confounding pro-inflammatory cytokine storms (e.g., TNF-α) triggered by dual agonists like Resiquimod [1].
Because it does not require the harsh solvents, acidic conditions, or complex lipid carriers needed for Imiquimod, Loxoribine is highly suited for direct integration into aqueous vaccine adjuvant pipelines and physiological buffer systems, streamlining the formulation process [2].
Thanks to its low cytotoxicity profile at high micromolar to millimolar concentrations, Loxoribine serves as an ideal reference compound for transcriptomic studies of innate immune responses to viral infections, allowing for the measurement of interferon-stimulated genes (ISGs) without acute compound-driven cell death [3].